Cas no 24033-90-7 (2H-1,4-Benzothiazine,3,4-dihydro-3-phenyl-)

2H-1,4-Benzothiazine, 3,4-dihydro-3-phenyl-, is a heterocyclic organic compound featuring a benzothiazine core structure with a phenyl substituent at the 3-position. This compound is of interest in synthetic and medicinal chemistry due to its potential as a building block for pharmaceuticals and agrochemicals. The benzothiazine scaffold is known for its versatility in forming biologically active derivatives, particularly in the development of antimicrobial, anti-inflammatory, and CNS-targeting agents. The presence of the phenyl group enhances lipophilicity, which may improve membrane permeability in drug design. Its stable dihydro structure offers a reactive site for further functionalization, making it valuable for tailored synthesis. Handling requires standard precautions for organic intermediates.
2H-1,4-Benzothiazine,3,4-dihydro-3-phenyl- structure
24033-90-7 structure
Product name:2H-1,4-Benzothiazine,3,4-dihydro-3-phenyl-
CAS No:24033-90-7
MF:C14H13NS
Molecular Weight:227.32472
CID:255320
PubChem ID:16248223

2H-1,4-Benzothiazine,3,4-dihydro-3-phenyl- 化学的及び物理的性質

名前と識別子

    • 2H-1,4-Benzothiazine,3,4-dihydro-3-phenyl-
    • 3-PHENYL-3,4-DIHYDRO-2H-1,4-BENZOTHIAZINE HYDROCHLORIDE
    • CHEMBL1458318
    • Z90121767
    • 3-Phenyl-3,4-dihydro-2H-benzo[b][1,4]thiazine hydrochloride
    • 3-Phenyl-3,4-dihydro-2H-1,4-benzothiazine--hydrogen chloride (1/1)
    • MLS001178022
    • SMR000587977
    • SR-01000069782-1
    • 1052542-64-9
    • 24033-90-7
    • SR-01000069782
    • 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine;hydrochloride
    • EN300-13428
    • CS-0265772
    • DTXSID40585821
    • 3-PHENYL-3,4-DIHYDRO-2H-1,4-BENZOTHIAZINEHYDROCHLORIDE
    • インチ: InChI=1S/C14H13NS/c1-2-6-11(7-3-1)13-10-16-14-9-5-4-8-12(14)15-13/h1-9,13,15H,10H2
    • InChIKey: GQUYLROCTSEJON-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C2CSC3=CC=CC=C3N2)C=C1

計算された属性

  • 精确分子量: 227.07699
  • 同位素质量: 263.0535483g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 225
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 37.3Ų

じっけんとくせい

  • PSA: 12.03

2H-1,4-Benzothiazine,3,4-dihydro-3-phenyl- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-45197-1.0g
3-phenyl-3,4-dihydro-2H-1,4-benzothiazine
24033-90-7
1.0g
$385.0 2023-02-10
Enamine
EN300-45197-0.1g
3-phenyl-3,4-dihydro-2H-1,4-benzothiazine
24033-90-7
0.1g
$339.0 2023-02-10
Enamine
EN300-45197-0.5g
3-phenyl-3,4-dihydro-2H-1,4-benzothiazine
24033-90-7
0.5g
$370.0 2023-02-10
SHENG KE LU SI SHENG WU JI SHU
sc-276397-250mg
3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride,
24033-90-7
250mg
¥1188.00 2023-09-05
Enamine
EN300-45197-0.05g
3-phenyl-3,4-dihydro-2H-1,4-benzothiazine
24033-90-7
0.05g
$323.0 2023-02-10
Enamine
EN300-45197-2.5g
3-phenyl-3,4-dihydro-2H-1,4-benzothiazine
24033-90-7
2.5g
$754.0 2023-02-10
Enamine
EN300-45197-0.25g
3-phenyl-3,4-dihydro-2H-1,4-benzothiazine
24033-90-7
0.25g
$354.0 2023-02-10
Enamine
EN300-45197-5.0g
3-phenyl-3,4-dihydro-2H-1,4-benzothiazine
24033-90-7
5.0g
$1115.0 2023-02-10
Enamine
EN300-45197-10.0g
3-phenyl-3,4-dihydro-2H-1,4-benzothiazine
24033-90-7
10.0g
$1654.0 2023-02-10
SHENG KE LU SI SHENG WU JI SHU
sc-276397-250 mg
3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride,
24033-90-7
250MG
¥1,188.00 2023-07-11

2H-1,4-Benzothiazine,3,4-dihydro-3-phenyl- 関連文献

2H-1,4-Benzothiazine,3,4-dihydro-3-phenyl-に関する追加情報

Recent Advances in the Study of 2H-1,4-Benzothiazine,3,4-dihydro-3-phenyl- (CAS: 24033-90-7): A Comprehensive Research Brief

The compound 2H-1,4-Benzothiazine,3,4-dihydro-3-phenyl- (CAS: 24033-90-7) has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential. Recent studies have highlighted its role as a key intermediate in the synthesis of novel pharmacologically active molecules, particularly in the areas of central nervous system (CNS) disorders and anti-inflammatory therapies.

One of the most notable advancements in the study of 2H-1,4-Benzothiazine,3,4-dihydro-3-phenyl- is its synthesis via innovative catalytic methods. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a highly efficient palladium-catalyzed coupling reaction for the synthesis of this compound, achieving yields of over 85% with minimal byproducts. This method not only improves the scalability of production but also enhances the purity of the final product, which is critical for pharmaceutical applications. The study also explored the compound's stability under various physiological conditions, providing valuable insights for its formulation in drug delivery systems.

In terms of biological activity, recent research has uncovered the compound's potential as a modulator of gamma-aminobutyric acid (GABA) receptors. A preclinical study conducted by researchers at the University of California, San Francisco, revealed that 2H-1,4-Benzothiazine,3,4-dihydro-3-phenyl- exhibits selective binding to GABAA receptor subtypes, suggesting its utility in the treatment of anxiety and epilepsy. The study, published in Neuropharmacology, utilized in vitro and in vivo models to demonstrate the compound's ability to reduce neuronal excitability without significant sedative effects, a promising finding for the development of next-generation CNS therapeutics.

Another area of interest is the compound's anti-inflammatory properties. A 2022 study in the European Journal of Pharmacology reported that 2H-1,4-Benzothiazine,3,4-dihydro-3-phenyl- inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. The mechanism of action appears to involve the suppression of NF-κB signaling pathways, which are central to inflammatory responses. These findings position the compound as a potential candidate for the treatment of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

Despite these promising results, challenges remain in the clinical translation of 2H-1,4-Benzothiazine,3,4-dihydro-3-phenyl-. Pharmacokinetic studies have indicated that the compound exhibits moderate bioavailability and a relatively short half-life, necessitating further optimization of its formulation. Additionally, while toxicity studies in animal models have shown no significant adverse effects at therapeutic doses, comprehensive safety profiles in humans are yet to be established. Ongoing research is focused on addressing these limitations through structural modifications and the development of prodrug strategies.

In conclusion, 2H-1,4-Benzothiazine,3,4-dihydro-3-phenyl- (CAS: 24033-90-7) represents a versatile scaffold with significant potential in drug discovery. Recent advancements in its synthesis and biological evaluation have underscored its relevance in treating CNS disorders and inflammatory conditions. Future research should prioritize the optimization of its pharmacokinetic properties and the exploration of its therapeutic efficacy in clinical settings. This compound continues to be a focal point of innovation in the field of medicinal chemistry, offering exciting opportunities for the development of novel therapeutics.

おすすめ記事

推奨される供給者
Enjia Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Enjia Trading Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.